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monophosphate

Cat. No.: B15564482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the

cellular uptake of remdesivir, a critical step in its conversion to the active antiviral agent. The

protocols detailed below are designed to offer standardized methods for quantifying

intracellular concentrations of remdesivir and its metabolites, assessing the role of membrane

transporters, and elucidating the metabolic activation pathway.

Introduction
Remdesivir is a monophosphoramidate prodrug of an adenosine nucleoside analog. To exert its

antiviral effect, it must be transported into host cells and subsequently metabolized to its active

triphosphate form, GS-443902.[1][2][3] This process is a multi-step enzymatic cascade, with

the initial cellular uptake and conversion to the nucleoside monophosphate being a crucial

determinant of the drug's efficacy. Understanding the kinetics and mechanisms of these initial

steps is vital for optimizing antiviral therapies and developing next-generation nucleoside

analogs.

The cellular uptake of remdesivir is a complex process involving passive diffusion and

facilitated transport by various influx and efflux transporters. Key players in this process include

Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters
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(CNTs) for the parent nucleoside GS-441524, and Organic Anion Transporting Polypeptides

(OATPs) for remdesivir itself.[4][5] Furthermore, the efflux transporter P-glycoprotein (P-gp) can

actively pump remdesivir out of the cell, potentially reducing its intracellular concentration and

antiviral activity.[6][7]

Once inside the cell, remdesivir is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A

(CatA) to an intermediate metabolite.[1][2][3] This intermediate is then converted to remdesivir
nucleoside monophosphate (GS-441524-MP) by the histidine triad nucleotide-binding protein

1 (HINT1).[1][2][3] Subsequent phosphorylation events, mediated by cellular kinases, lead to

the formation of the active triphosphate metabolite.[1][2]

This document provides detailed protocols for studying these critical aspects of remdesivir's

cellular pharmacology.

Data Presentation
Table 1: Intracellular Concentrations of Remdesivir and
its Metabolites
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Cell Type Compound
Concentrati
on (µM)

Incubation
Time

Intracellular
Concentrati
on

Reference

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

GS-443902
100 mg IV

dose
Trough 4853 ng/mL [1]

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

GS-443902
100 mg IV

dose
Cmax 10,735 ng/mL [1]

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

GS-443902
100 mg IV

dose

1 hr post-

infusion
9140 ng/mL [1]

Human

Airway

Epithelial

(HAE) cells

GS-443902 10 4 h High levels [8]

Calu-3

(human lung)
GS-443902 10 4 h

Moderate

levels
[8]

Caco-2

(human

intestine)

GS-443902 10 4 h
Moderate

levels
[8]

Huh-7

(human liver)
GS-443902 10 4 h

Very high

levels (>120-

fold higher

than from

GS-441524)

[8]
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Vero E6

(monkey

kidney)

GS-443902 10 4 h Low levels [8]

Table 2: Transporter Interactions of Remdesivir and its
Parent Nucleoside

Compound Transporter Interaction IC50 (µM) Reference

Remdesivir ENT1 Inhibition 39 [4]

Remdesivir ENT2 Inhibition 77 [4]

Remdesivir OATP1B1 Substrate - [4]

Remdesivir
P-glycoprotein

(P-gp)
Substrate - [6][7]

GS-441524 CNTs Substrate - [5]

GS-441524 ENTs Substrate - [5]

Experimental Protocols
Protocol 1: Quantification of Intracellular Remdesivir
and its Metabolites using LC-MS/MS
This protocol describes the quantification of remdesivir, its monophosphate (GS-441524-MP),

and its active triphosphate (GS-443902) form in cultured cells.

Materials:

Cell culture medium and supplements

Test cells (e.g., Calu-3, Huh-7, or primary human lung cells)

Remdesivir

Ice-cold Phosphate Buffered Saline (PBS)
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Cell lysis buffer (e.g., 70% methanol with internal standard)

Scraper

Microcentrifuge tubes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on

the day of the experiment.

Compound Incubation: On the day of the experiment, remove the culture medium and treat

the cells with remdesivir at the desired concentrations for various time points (e.g., 0.5, 1, 2,

4, 8, 24 hours).

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells

three times with ice-cold PBS.

Cell Lysis and Extraction:

Add 500 µL of ice-cold 70% methanol containing an appropriate internal standard to each

well.

Incubate the plates at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Sample Processing:

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell

debris.

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the samples using a validated LC-MS/MS method for the separation and

quantification of remdesivir, GS-441524-MP, and GS-443902.[1][2]

Use a suitable column, such as a Hypercarb column, for the separation of these polar

analytes.[1]

Develop a gradient elution method using appropriate mobile phases.

Optimize the mass spectrometer parameters for the detection of each analyte in Multiple

Reaction Monitoring (MRM) mode.[2]

Data Analysis:

Construct calibration curves for each analyte using standards of known concentrations.

Quantify the intracellular concentration of each analyte in the cell lysates based on the

calibration curves.

Normalize the data to the total protein concentration of the cell lysate, determined using a

standard protein assay (e.g., BCA assay).

Protocol 2: In Vitro Cellular Uptake Assay using
Radiolabeled Compounds
This protocol is designed to measure the rate of cellular uptake of remdesivir or its parent

nucleoside using radiolabeled compounds.

Materials:

Radiolabeled compound (e.g., [³H]-remdesivir or [³H]-GS-441524)

Test cells cultured in 24-well plates

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Ice-cold PBS

Cell lysis buffer (e.g., 0.1 M NaOH)
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Scintillation cocktail

Scintillation counter

Procedure:

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells

twice with pre-warmed uptake buffer.

Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate for 10-15

minutes at 37°C to equilibrate the cells.

Initiate Uptake:

Aspirate the pre-incubation buffer.

Add the uptake solution containing the radiolabeled compound at the desired

concentration to each well.

For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60

minutes).

Terminate Uptake:

To stop the uptake, rapidly aspirate the uptake solution.

Immediately wash the cells three times with ice-cold PBS to remove any extracellular

radiolabeled compound.

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at

room temperature to ensure complete lysis.

Quantification:

Transfer the cell lysate to a scintillation vial.

Add an appropriate volume of scintillation cocktail.
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Measure the radioactivity using a scintillation counter.

Data Analysis:

Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

Calculate the uptake rate (e.g., in pmol/mg protein/min).

Protocol 3: P-glycoprotein (P-gp) Efflux Assay
This protocol determines if remdesivir is a substrate of the efflux transporter P-gp.

Materials:

MDCKII cells stably expressing human P-gp (MDCK-MDR1) and parental MDCKII cells

Transwell inserts (e.g., 24-well format)

Transport buffer (e.g., HBSS)

Remdesivir

A known P-gp inhibitor (e.g., verapamil or elacridar)

LC-MS/MS system

Procedure:

Cell Seeding: Seed MDCK-MDR1 and parental MDCKII cells on Transwell inserts and

culture until a confluent monolayer is formed (typically 4-6 days). Monitor monolayer integrity

by measuring transepithelial electrical resistance (TEER).

Bidirectional Transport Assay:

Apical to Basolateral (A-B) Transport:

Wash the monolayers twice with pre-warmed transport buffer.

Add remdesivir to the apical chamber.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the

basolateral chamber.

Replace the collected volume with fresh transport buffer.

Basolateral to Apical (B-A) Transport:

Wash the monolayers twice with pre-warmed transport buffer.

Add remdesivir to the basolateral chamber.

At specified time points, collect samples from the apical chamber.

Replace the collected volume with fresh transport buffer.

Inhibition Study: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor

in both the apical and basolateral chambers.

Sample Analysis: Quantify the concentration of remdesivir in the collected samples using a

validated LC-MS/MS method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the

presence of a P-gp inhibitor, indicates that remdesivir is a substrate of P-gp.
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Caption: Intracellular activation pathway of remdesivir.
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Caption: General workflow for intracellular quantification.
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Caption: Role of transporters in remdesivir cellular flux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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